3-Hydroxyphenazepam is a highly potent benzodiazepine derivative and the primary active metabolite of both phenazepam and the prodrug cinazepam. In scientific and forensic procurement, it is primarily sourced as a certified reference material (CRM) or high-purity active pharmaceutical ingredient (API) for neuropharmacological research and clinical toxicology. Unlike heavily regulated traditional benzodiazepines, 3-hydroxyphenazepam offers a distinct structural profile featuring a 3-hydroxy substitution on the diazepine ring, which alters its metabolic stability and receptor interaction profile. It functions as a full positive allosteric modulator of the GABAA receptor and serves as the definitive analytical biomarker for phenazepam exposure in complex biological matrices, making it an indispensable standard for modern LC-MS/MS and GC-MS workflows [1].
Procuring generic benzodiazepines or the parent compound (phenazepam) as a substitute for 3-hydroxyphenazepam fundamentally compromises both analytical and pharmacological workflows. In forensic and clinical toxicology, phenazepam is extensively metabolized and rarely accumulates in urine, meaning reliance on the parent drug for calibration leads to false-negative detections; exact-match 3-hydroxyphenazepam is required to identify the primary urinary excretion marker [1]. In in vitro and in vivo pharmacological models, substituting with the prodrug cinazepam introduces severe pharmacokinetic variability, as cinazepam is 95% metabolized within 30 minutes in murine models [2]. Furthermore, replacing it with phenazepam confounds behavioral assays due to phenazepam's pronounced myorelaxant properties, whereas 3-hydroxyphenazepam isolates hypnotic and anxiolytic effects with significantly diminished motor interference [1].
In post-mortem and clinical toxicology workflows, the parent drug phenazepam is extensively metabolized and often undetectable in urine. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrate that 3-hydroxyphenazepam is the primary urinary excretion product, yielding detectable concentrations (median 0.081 mg/L in post-mortem urine) when the parent compound is absent[1].
| Evidence Dimension | Primary urinary detection marker |
| Target Compound Data | 3-Hydroxyphenazepam (Median 0.081 mg/L in overdose urine samples) |
| Comparator Or Baseline | Phenazepam (Parent drug, often undetectable/rapidly cleared in urine) |
| Quantified Difference | 3-Hydroxyphenazepam provides definitive analytical confirmation where parent drug fails. |
| Conditions | Post-mortem urine analysis via LC-MS/MS |
Procurement of 3-hydroxyphenazepam as a reference standard is strictly necessary for accurate urine drug screening, as calibrating solely against the parent drug guarantees diagnostic failure.
3-Hydroxyphenazepam acts as a highly potent full positive allosteric modulator of the GABAA receptor. In vitro evaluations using rat cerebellar slices show that 3-hydroxyphenazepam potentiates GABA responses with an EC50 of 10.3 nM. This demonstrates higher intrinsic potency than the mainstream clinical benchmark diazepam (EC50 = 13.5 nM), while remaining slightly less potent than its parent compound phenazepam (EC50 = 6.1 nM) [1].
| Evidence Dimension | GABAA receptor potentiation (EC50) |
| Target Compound Data | 10.3 nM |
| Comparator Or Baseline | Diazepam (13.5 nM) |
| Quantified Difference | 23.7% lower EC50 (higher potency) than diazepam. |
| Conditions | In vitro rat cerebellar slices |
Validates the compound as a highly active standalone API for receptor assays, ensuring researchers do not underestimate its pharmacological impact when modeling benzodiazepine exposure.
When modeling the effects of the atypical benzodiazepine cinazepam, researchers face extreme pharmacokinetic variability due to rapid prodrug conversion. In murine models, only 5% of the cinazepam base compound remains within 30 minutes of administration, as it is rapidly hydrolyzed to its active moiety, 3-hydroxyphenazepam [1]. Procuring and dosing 3-hydroxyphenazepam directly eliminates this highly variable metabolic step.
| Evidence Dimension | Active moiety stability / Assay reproducibility |
| Target Compound Data | Direct stable dosing of the active agent |
| Comparator Or Baseline | Cinazepam (Prodrug, 95% metabolized within 30 minutes) |
| Quantified Difference | Eliminates the 95% metabolic loss variable associated with prodrug administration. |
| Conditions | In vivo murine pharmacokinetic models |
Direct procurement of the active metabolite is essential for reproducible in vitro and in vivo dosing, bypassing species-dependent prodrug conversion rates.
While phenazepam is highly effective as an anxiolytic, it induces pronounced myorelaxation (rotarod test ED50 = 2.48 mg/kg), which severely confounds behavioral assays evaluating anxiety or cognition [1]. 3-Hydroxyphenazepam retains the core hypnotic and anxiolytic efficacy of the parent class but exhibits significantly diminished myorelaxant properties, allowing for cleaner isolation of target neurological effects without motor impairment artifacts [2].
| Evidence Dimension | Myorelaxant side effects vs. Anxiolytic retention |
| Target Compound Data | Diminished myorelaxation with retained anxiolytic activity |
| Comparator Or Baseline | Phenazepam (Pronounced myorelaxation, ED50 = 2.48 mg/kg) |
| Quantified Difference | Substantial reduction in motor impairment confounding factors. |
| Conditions | In vivo behavioral models (e.g., rotarod test) |
Enables researchers to conduct complex behavioral and cognitive assays where drug-induced motor deficits would otherwise invalidate the results.
Because phenazepam is extensively metabolized and rarely detected in urine, 3-hydroxyphenazepam is the mandatory analytical target. Procuring this compound as a high-purity standard is essential for calibrating LC-MS/MS and GC-MS equipment in clinical toxicology, post-mortem analysis, and workplace drug screening [1].
When studying the atypical benzodiazepine cinazepam, rapid prodrug metabolism (95% conversion in 30 minutes) creates severe dosing inconsistencies. Procuring 3-hydroxyphenazepam allows researchers to directly administer the active moiety, ensuring stable, reproducible GABAA receptor engagement in vitro and in vivo [2].
Standard benzodiazepines like phenazepam and diazepam cause significant myorelaxation, which confounds behavioral tests like the rotarod or maze assays. 3-hydroxyphenazepam's diminished myorelaxant profile makes it the preferred procurement choice for isolating anxiolytic and hypnotic pathways without motor impairment artifacts [3].